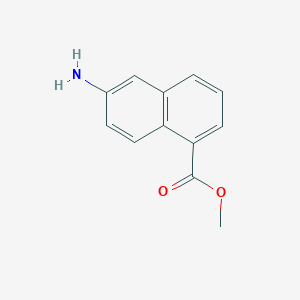

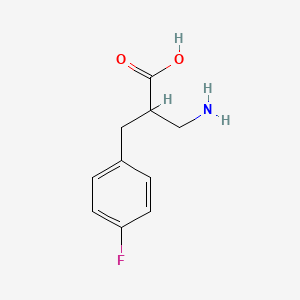

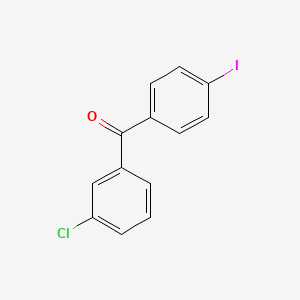

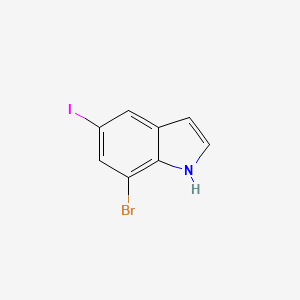

![molecular formula C15H12N2O2 B1604338 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 1134188-71-8](/img/structure/B1604338.png)

10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Overview

Description

Oxcarbazepine is an antiepileptic drug that is used in the treatment of partial-onset seizures . It is a structural derivative of carbamazepine and exerts most of its activity via a pharmacologically active metabolite, MHD .

Synthesis Analysis

The synthesis of Oxcarbazepine and its derivatives involves various methods such as thermal, photochemical, and microwave irradiation . The mechanisms often involve the ring expansion of either five or six-membered compounds .Molecular Structure Analysis

The empirical formula of Oxcarbazepine is C15H12N2O2 and it has a molecular weight of 252.27 .Chemical Reactions Analysis

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to MHD, which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . MHD is eliminated by conjugation with glucuronic acid .Physical And Chemical Properties Analysis

Oxcarbazepine has an empirical formula of C15H12N2O2 and a molecular weight of 252.27 .Scientific Research Applications

Brain-to-Plasma Partition Study in Epilepsy

A study conducted by Marchi et al. (2005) examined the brain-to-plasma partition of 10-Oxo(6,7,8,9-2H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (10-OHCBZ) in epilepsy patients. This research focused on drug-resistant seizures and evaluated the role of the multidrug transporter P-glycoprotein in determining 10-OHCBZ brain levels (Marchi et al., 2005).

Metabolism Study in Carbamazepine Treatment

Bellucci et al. (1987) investigated the metabolism of carbamazepine in humans, specifically the enzymatic hydrolysis of its 10,11-epoxide form. The study provided insights into the metabolic pathways and enantiomeric composition of its hydrolysis product, which is closely related to 10-Oxo(6,7,8,9-2H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (Bellucci et al., 1987).

Anticonvulsant Properties and Pharmacokinetics

Learmonth et al. (2001) synthesized and evaluated novel derivatives of oxcarbazepine, including 10-Oxo(6,7,8,9-2H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, for their anticonvulsant activity and sodium channel blocking properties. The study highlighted the potential for these compounds in seizure control (Learmonth et al., 2001).

Crystallographic Studies

Studies by Leech et al. (2007) and Johnston et al. (2006) have contributed to the crystallographic understanding of compounds structurally similar to 10-Oxo(6,7,8,9-2H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide. These works focused on the crystallization properties and intermolecular interactions of such compounds (Leech et al., 2007), (Johnston et al., 2006).

Mechanism of Action

Target of Action

Oxcarbazepine-d4-1, also known as 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide or 1,2,3,4-tetradeuterio-5-oxo-6H-benzobbenzazepine-11-carboxamide, primarily targets voltage-sensitive sodium channels in the brain . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .

Mode of Action

Oxcarbazepine-d4-1 and its active metabolite, monohydroxy derivative (MHD), block voltage-sensitive sodium channels . This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures . Additionally, Oxcarbazepine-d4-1 and MHD increase potassium conductance and modulate the activity of high-voltage activated calcium channels .

Biochemical Pathways

The biochemical pathways affected by Oxcarbazepine-d4-1 involve the modulation of sodium and potassium ion channels and high-voltage activated calcium channels . By blocking the sodium channels, Oxcarbazepine-d4-1 prevents the generation and propagation of action potentials. The increased potassium conductance and modulated activity of calcium channels further contribute to the stabilization of neuronal membranes .

Pharmacokinetics

Oxcarbazepine-d4-1 is rapidly absorbed and extensively metabolized in the liver to its active 10-monohydroxy metabolite (MHD) . The volume of distribution of MHD is 0.75 L/kg . The protein binding of 10-hydroxycarbazepine is 40%, while that of oxcarbazepine it is 60% . The plasma elimination half-life of oxcarbazepine is approximately 2 hours, and the plasma half-life of MHD is approximately 9 hours .

Result of Action

The primary result of Oxcarbazepine-d4-1’s action is the reduction in the incidence of seizures in epilepsy by inhibiting abnormal electrical activity in the brain . It significantly inhibits the growth of glioblastoma cell lines and induces apoptosis or G2/M arrest in these cells . This suggests potential anti-cancer effects in addition to its anticonvulsant properties .

Action Environment

The action, efficacy, and stability of Oxcarbazepine-d4-1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and clearance. Specifically, the co-administration with enzyme-inducing medications can enhance the clearance rate of MHD . Furthermore, genetic factors such as mutations in the UGT2B7 gene can also impact the clearance rate of MHD . Therefore, individualized dosing regimens may be necessary to achieve optimal therapeutic effects .

Future Directions

While Oxcarbazepine is already a well-established treatment for partial-onset seizures, research continues into its potential uses and the development of novel derivatives . As our understanding of its mechanisms of action and metabolism deepens, this could open up new possibilities for the treatment of neurological disorders.

properties

IUPAC Name |

1,2,3,4-tetradeuterio-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRLABGOLIVAIY-MNYIHESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=CC=CC=C3N2C(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649423 | |

| Record name | 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

CAS RN |

1134188-71-8 | |

| Record name | 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

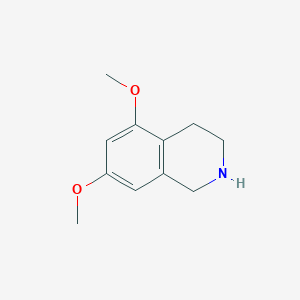

![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)